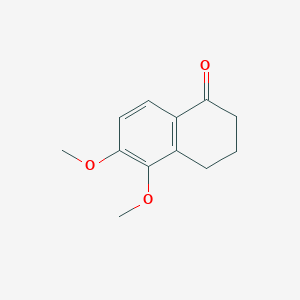

5,6-Dimethoxy-1-tetralone

描述

Significance within Organic Synthesis and Medicinal Chemistry

5,6-Dimethoxy-1-tetralone is a crucial synthetic intermediate for a range of complex molecules with significant pharmacological properties. Its structure makes it a valuable precursor in the development of novel therapeutic agents. It is notably a key intermediate in the synthesis of antidepressants, such as ABT-200, which functions as an α-2-antagonist and norepinephrine (B1679862) uptake inhibitor. acs.orgacs.org Furthermore, it serves as a synthon for certain 2-substituted octabenzo(f)quinolines, which are recognized for their dopamine (B1211576) agonist activity. acs.orgarkat-usa.org

The synthesis of this compound itself has been the subject of research to develop efficient and high-yielding routes, often starting from readily available and inexpensive materials like guaiacol (B22219). acs.orgacs.org These optimized synthetic pathways are vital for the large-scale production needed for preclinical and clinical evaluations of the bioactive compounds derived from it. acs.org

Contextual Placement within the Tetralone Chemical Class

Tetralones are a class of bicyclic aromatic compounds characterized by a fused benzene (B151609) ring and a cyclohexanone (B45756) ring. wikipedia.org They exist as α-tetralones (3,4-dihydro-1H-naphthalen-1-one) and β-tetralones (3,4-dihydro-1H-naphthalen-2-one), with this compound belonging to the α-tetralone subclass. semanticscholar.org

The tetralone scaffold is a common structural motif found in numerous natural products and serves as a foundational structure for the development of new drugs targeting various biological endpoints. semanticscholar.orgresearchgate.net The chemical features of tetralones and their potential as lead molecules have garnered significant interest in the pharmaceutical industry. semanticscholar.org The versatility of the tetralone structure allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities, including anticancer and antimicrobial properties. semanticscholar.orgsmolecule.com The study of tetralones like this compound is driven by the continuous discovery of new bioactive natural products containing this core structure, which in turn fuels further synthetic and medicinal chemistry research. semanticscholar.org

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 24039-89-2 |

| Appearance | White crystals |

This data is compiled from various chemical suppliers and databases. epa.govalfa-chemistry.comsigmaaldrich.com

Research Findings on Synthetic Applications

Research has demonstrated various synthetic routes to obtain this compound. One efficient method starts from guaiacol and involves a Claisen rearrangement, followed by several steps to form 3-(2,3-dimethoxyphenyl) propionic ester, which is then cyclized to the final tetralone. acs.org Another approach involves the Heck reaction to prepare substituted 1-tetralone (B52770) derivatives. tandfonline.com

The reactivity of this compound allows for further functionalization. For instance, it can be a precursor for the synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, another important intermediate for bioactive compounds. ingentaconnect.comsemanticscholar.org The synthesis of this compound and its subsequent transformations are often challenging, requiring careful control of reaction conditions to achieve good yields and avoid the formation of isomers. arkat-usa.orgtandfonline.com For example, the oxidation of 5,6-dimethoxy-tetralin with chromium trioxide yields this compound, but the efficiency can be affected by steric and electronic factors.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,6-dimethoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHSDODMGMJWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429128 | |

| Record name | 5,6-dimethoxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24039-89-2 | |

| Record name | 5,6-dimethoxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contemporary Synthetic Methodologies for 5,6 Dimethoxy 1 Tetralone

Established and Novel Synthetic Routes

The preparation of 5,6-dimethoxy-1-tetralone can be achieved through various synthetic pathways, ranging from multi-step sequences involving classical reactions to more streamlined and high-yielding modern approaches.

Multi-Step Synthesis from Precursor Molecules

A common strategy for synthesizing this compound involves a multi-step sequence starting from readily available precursors. One such route begins with 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819). arkat-usa.org This process typically involves aromatic bromination followed by methoxylation and subsequent oxidation to yield the desired tetralone. arkat-usa.org For example, the bromination of 6-methoxytetralin with N-bromosuccinimide (NBS) produces a mixture of bromo-compounds which can then be methoxylated using sodium methoxide (B1231860) and a copper(I) iodide catalyst. arkat-usa.org The final step is the oxidation of the resulting 5,6-dimethoxytetralin. arkat-usa.org

Another established multi-step synthesis starts from the inexpensive guaiacol (B22219). acs.org This pathway highlights the use of foundational organic reactions to build the tetralone scaffold.

A different multi-step approach transforms 6-methoxy-1-tetralone (B92454) into 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, which is a precursor to related structures. semanticscholar.orgresearchgate.net This synthesis involves the formation of a ketoester, followed by reduction, dehydration, and catalytic hydrogenation before bromination and methoxylation steps. semanticscholar.org

Facile and High-Yielding Approaches

Researchers have focused on developing more efficient and high-yielding methods for the synthesis of this compound. An efficient approach involves the transformation of 6-methoxytetralin in a three-step process. arkat-usa.orgresearchgate.net This method, while still multi-step, is noted for its practicality and ease of manipulation. researchgate.net

The key steps in a frequently employed high-yielding route are:

Bromination: Aromatic bromination of 6-methoxytetralin using N-bromosuccinimide (NBS). arkat-usa.org

Methoxylation: Introduction of the second methoxy (B1213986) group using sodium methoxide and copper(I) iodide in dimethylformamide (DMF). arkat-usa.org

Oxidation: Conversion of the resulting dimethoxy-tetralin to the final tetralone product. arkat-usa.org

One-Pot Synthetic Transformations

While specific one-pot syntheses for this compound are not extensively detailed in the provided context, the general principles of one-pot tetralone synthesis are well-established. smolecule.com These methods often rely on intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid derivatives using strong acids like polyphosphoric acid. smolecule.com The development of such a process for this compound would offer significant advantages in terms of efficiency and resource utilization.

Strategic Functionalization and Cyclization Approaches

The synthesis of this compound heavily relies on strategic functionalization of precursor molecules and subsequent cyclization or oxidation to form the tetralone ring system.

Bromination and Methoxylation Reactions

A key strategic element in several synthetic routes is the regioselective functionalization of a methoxy-substituted tetralin precursor.

Methoxylation: The introduction of the second methoxy group is typically achieved through a nucleophilic aromatic substitution reaction on the brominated intermediate. The use of sodium methoxide in the presence of a copper(I) catalyst, such as copper(I) iodide or copper(I) bromide, in a solvent like dimethylformamide (DMF) is a common protocol. arkat-usa.orgsemanticscholar.org This reaction transforms the bromo-substituted tetralin into the corresponding dimethoxy derivative. arkat-usa.orgsemanticscholar.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-methoxytetralin | i) NBS, Toluene (B28343), -78°C ii) NaOMe, CuI, DMF, reflux | 5,6-dimethoxytetralin | 30.7% (overall for two steps) | arkat-usa.org |

| 2-carboethoxy-6-methoxy-1,2,3,4-tetrahydronaphthalene | NBS, DMF, room temp. | 2-carboethoxy-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene | 67% | semanticscholar.org |

| 2-carboethoxy-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene | NaOMe, CuBr, DMF, reflux | 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester | Not specified | semanticscholar.org |

Oxidative and Reductive Manipulations

Oxidative and reductive steps are fundamental to the synthesis of this compound and its precursors.

Oxidative Manipulations: The final step in several synthetic routes is the oxidation of 5,6-dimethoxytetralin to this compound. arkat-usa.org Various oxidizing agents have been explored for this transformation. Oxidation with chromium trioxide (CrO₃) in acetic acid has been reported to yield this compound in 39% yield. arkat-usa.orgresearchgate.net In some cases, the choice of oxidant is crucial to avoid the formation of side products like quinones. arkat-usa.org

Reductive Manipulations: Reductive processes are often employed in the earlier stages of synthesis to prepare the necessary precursors. For instance, the synthesis of 2-carboethoxy-6-methoxy-1,2,3,4-tetrahydronaphthalene involves the reduction of a ketoester with sodium borohydride (B1222165), followed by catalytic hydrogenation of an unsaturated ester using palladium on carbon (Pd/C) under hydrogen pressure. semanticscholar.org This hydrogenation step was reported to have a 94% yield. semanticscholar.org

| Substrate | Reagents and Conditions | Product | Yield | Reaction Type | Reference |

|---|---|---|---|---|---|

| 5,6-dimethoxytetralin | CrO₃, Acetic Acid, 15-20°C | This compound | 39% | Oxidation | arkat-usa.orgresearchgate.net |

| 2-carboethoxy-6-methoxy-1-tetralone | Sodium borohydride, ethanol | 2-carboethoxy-1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene | Not specified | Reduction | semanticscholar.org |

| 2-carboethoxy-6-methoxy-3,4-dihydronaphthalene | H₂, 10% Pd/C, ethanol, 200 psi | 2-carboethoxy-6-methoxy-1,2,3,4-tetrahydronaphthalene | 94% | Reduction | semanticscholar.org |

Comparative Analysis of Synthetic Efficiencies and Regioselectivity

The most common synthetic strategies for this compound often commence with commercially available and inexpensive precursors. researchgate.net A prevalent method starts with 6-methoxy-1,2,3,4-tetrahydronaphthalene (also known as 6-methoxytetralin). researchgate.net This route typically involves a three-step process: bromination, methoxylation, and oxidation.

The initial bromination of 6-methoxytetralin is frequently accomplished using N-bromosuccinimide (NBS). researchgate.net However, this step presents a significant regioselectivity challenge, as it yields an inseparable mixture of the 5-bromo and 7-bromo isomers. researchgate.net This lack of selectivity directly impacts the efficiency of subsequent steps. The subsequent methoxylation of the crude bromo-intermediate mixture is carried out using sodium methoxide (NaOMe) in the presence of a copper(I) iodide (CuI) catalyst in dimethylformamide (DMF). researchgate.net This reaction displaces the bromine atom with a methoxy group, yielding a mixture of 5,6-dimethoxy-tetralin and 6,7-dimethoxy-tetralin.

The final step is the oxidation of the dimethoxy-tetralin mixture to the corresponding tetralones. The choice of oxidizing agent is crucial for both yield and the position of the resulting ketone. Oxidation with chromium trioxide (CrO₃) in acetic acid tends to favor the formation of 1-tetralones, yielding this compound. researchgate.net Conversely, using potassium permanganate (B83412) (KMnO₄) in acetonitrile (B52724) can lead to the formation of 2-tetralones. researchgate.net For instance, oxidation of 5,6-dimethoxy-tetralin with CrO₃ yields this compound, albeit in modest yields of around 41%. researchgate.net The use of CrO₃, however, can also lead to the formation of quinone byproducts. arkat-usa.orgresearchgate.net An alternative five-step synthesis, which also starts from 6-methoxytetralin, ultimately yields this compound in a 41% yield. researchgate.net

Another important synthetic approach involves the intramolecular Friedel-Crafts cyclization of substituted 4-phenylbutyric acids. smolecule.comut.ac.ir This method often employs strong acids like polyphosphoric acid (PPA) or methanesulfonic acid to facilitate the ring closure. smolecule.comacs.org For example, 4-(2,5-dimethoxyphenyl)butanoic acid can be cyclized to form the tetralone ring system. ut.ac.ir

The table below summarizes the influence of different reagent systems on the synthesis of dimethoxy-tetralones.

| Starting Material | Reaction Step | Reagents & Conditions | Product(s) | Observed Yield / Outcome | Reference |

|---|---|---|---|---|---|

| 6-methoxy-1,2,3,4-tetrahydronaphthalene | Bromination | N-bromosuccinimide (NBS) in dry toluene at -78°C | Mixture of 5-bromo- and 7-bromo-6-methoxytetralin | Regioselectivity is a major challenge, leading to inseparable isomer mixtures. researchgate.net | researchgate.net |

| Bromo-6-methoxytetralin mixture | Methoxylation | Sodium methoxide (NaOMe), Copper(I) iodide (CuI), in Dimethylformamide (DMF) | Mixture of 5,6-dimethoxy-tetralin and 6,7-dimethoxy-tetralin | Overall yield for the two steps is ~31%. researchgate.net | researchgate.net |

| 5,6-dimethoxy-tetralin | Oxidation | Chromium trioxide (CrO₃) in acetic acid at 15-20°C | This compound | 41% yield; favors 1-tetralone (B52770) formation. | |

| 6,7-dimethoxy-tetralin | Oxidation | Potassium permanganate (KMnO₄) in acetonitrile at 25°C | 6,7-dimethoxy-2-tetralone | 44% yield; favors 2-tetralone (B1666913) formation. arkat-usa.orgresearchgate.net | arkat-usa.orgresearchgate.net |

| 4-(2,5-Dimethoxyphenyl)butanoic acid | Demethylation & Cyclization | 48% hydrobromic acid, reflux | 5,8-dihydroxy-1-tetralone | 77% yield. ut.ac.ir This illustrates a cyclization strategy. | ut.ac.ir |

The use of harsh and hazardous reagents is another major concern for large-scale synthesis. Polyphosphoric acid (PPA), a common reagent for Friedel-Crafts cyclizations, is difficult to handle and requires challenging workup procedures on an industrial scale. acs.org Research into optimizing this process has identified methanesulfonic acid in a two-phase system with toluene as a superior alternative, eliminating many of the difficulties associated with PPA. acs.org

Furthermore, certain reaction conditions and reagents used in laboratory-scale syntheses are not economically viable or practical for large-scale production. For example, some routes require expensive reagents or involve procedures that are difficult to control, such as reactions with ethylene (B1197577) gas, which suffer from optimization difficulties and tedious workups, resulting in consistently low yields (<30%). thieme-connect.com The development of cost-effective and practical syntheses is therefore a key focus of process research. acs.orgresearchgate.net This includes starting from inexpensive materials like guaiacol and using cheaper, more manageable reagents. acs.orgthieme-connect.com

Optimization strategies focus on improving regioselectivity, replacing hazardous or expensive reagents, and simplifying operational procedures. For instance, in related tetralone syntheses, the use of heterogeneous acid catalysts like Amberlyst 15 has been shown to improve isomer ratios and simplify catalyst removal compared to conventional PPA. acs.org For the oxidation step, avoiding reagents like chromium trioxide, which can form undesirable quinone byproducts, is crucial for improving product purity and simplifying purification. arkat-usa.orgresearchgate.net

The table below outlines key challenges in the large-scale synthesis of tetralones and the strategies developed to overcome them.

| Challenge | Description | Optimization Strategy | Reference |

|---|---|---|---|

| Poor Regioselectivity | Bromination of 6-methoxytetralin with NBS yields inseparable 5- and 7-bromo isomers, reducing the overall yield of the desired 5,6-dimethoxy product. researchgate.net | Developing alternative synthetic routes that avoid this bromination step or establish regiocontrol through other means. researchgate.net | researchgate.netresearchgate.net |

| Harsh/Hazardous Reagents | Use of polyphosphoric acid (PPA) for cyclization is problematic on a large scale due to its high viscosity and difficult workup. acs.org | Replacing PPA with methanesulfonic acid in toluene or using solid acid catalysts like Amberlyst 15. acs.org | acs.org |

| Byproduct Formation | Oxidation with chromium trioxide (CrO₃) can produce quinone byproducts, complicating purification and reducing the yield of the target tetralone. arkat-usa.orgresearchgate.net | Screening for more selective oxidizing agents or optimizing reaction conditions to minimize over-oxidation. researchgate.net | arkat-usa.orgresearchgate.net |

| Cost and Practicality | Some published syntheses use expensive reagents or involve complex, low-yielding procedures unsuitable for industrial scale-up. arkat-usa.orgthieme-connect.com | Designing cost-effective routes starting from inexpensive materials (e.g., guaiacol, 3,4-dimethoxyphenylacetic acid) and using readily available, cheaper reagents. acs.orgresearchgate.net | acs.orgthieme-connect.comresearchgate.net |

Advanced Organic Transformations and Reactivity Profile of 5,6 Dimethoxy 1 Tetralone

Electrophilic Aromatic Substitution Reactivity

The presence of two methoxy (B1213986) groups on the aromatic ring of 5,6-dimethoxy-1-tetralone significantly influences its reactivity towards electrophiles. These groups are strongly activating and ortho-, para-directing, which dictates the regioselectivity of substitution reactions.

Regioselective Functionalization of the Aromatic Ring

The primary site for electrophilic attack on this compound is the C7 position. This is attributed to the combined electronic effects of the C6-methoxy group, which strongly activates the para-position (C7), and the C5-methoxy group, which activates its ortho-position (C7). This pronounced regioselectivity has been leveraged in various synthetic applications. For instance, bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) with N-bromosuccinimide (NBS) occurs at the 5-position, a key step in a multi-step synthesis of this compound.

Nitration of this compound has been shown to yield the 8-nitro derivative with high selectivity when using reagents like silver nitrite (B80452) (AgNO₂) and potassium persulfate (K₂S₂O₈). smolecule.com This outcome highlights the directing influence of the existing substituents and the specific reaction conditions employed.

Influence of Methoxy Substituents on Activation and Direction

The two methoxy groups in this compound work in concert to activate the aromatic ring towards electrophilic substitution. The C6-methoxy group, being para to the C7 position, provides strong activation through resonance. Simultaneously, the C5-methoxy group activates the C7 position via its ortho-directing effect. This dual activation makes the C7 position highly susceptible to electrophilic attack. However, the steric bulk of the two methoxy groups can also play a role, sometimes leading to reduced reaction efficiency compared to mono-substituted analogs.

The electronic distribution, and thus the regioselectivity, can be altered by the presence of multiple methoxy groups. In the case of nitration, the major product is the 8-nitro derivative, indicating that under these specific conditions, the directing effect towards the C8 position is favored. smolecule.com

Ketone Reactivity and Derivatization

The ketone functionality at the C1 position of this compound is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Alpha-Carbon Alkylation and Acylation

The alpha-carbon (C2) of this compound is amenable to alkylation and acylation reactions. While specific examples for this compound are not extensively detailed in the provided search results, related compounds like 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one undergo α,β-unsaturated ketone formation. mdpi.com For instance, the reaction of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one with benzyl (B1604629) alcohol can yield (E)-2-benzylidene-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. mdpi.com This suggests that similar transformations at the alpha-carbon of this compound are plausible. The reactivity of the alpha-carbon is a fundamental aspect of ketone chemistry, often proceeding through enolate intermediates.

Stereoselective Reduction Reactions

The reduction of the carbonyl group in tetralones can lead to the formation of chiral alcohols. The stereochemical outcome of these reductions can be influenced by the reagents used and the substitution pattern on the tetralone ring. For instance, the reduction of 2-amino-1-tetralones with sodium borohydride (B1222165) generally yields the trans-aminoalcohols with high stereoselectivity. cdnsciencepub.com However, for derivatives with a methoxy group at the C8 position, the stereoselectivity can be reversed, favoring the cis product. cdnsciencepub.com

While specific studies on the stereoselective reduction of this compound were not found, research on related methoxy-substituted tetralones indicates that achieving high stereoselectivity is a significant area of investigation. For example, some fungi, like Fusarium culmorum, have been shown to be ineffective in reducing 5,8-dimethoxy- and 6,7-dimethoxy-1-tetralones, which could be due to steric hindrance or the electronic effects of the methoxy groups. scribd.com

Ring Contraction and Expansion Methodologies

The tetralone scaffold of this compound can be modified through ring contraction and expansion reactions, providing access to different carbocyclic frameworks.

Thallium trinitrate (TTN) has been employed to mediate the ring contraction of 1,2-dihydronaphthalene (B1214177) derivatives. scispace.comresearchgate.net In a relevant example, 6,7-dimethoxy-1,2-dihydronaphthalene, derived from the corresponding tetralone, undergoes ring contraction in the presence of TTN to yield an indane derivative in excellent yield. scispace.com This suggests that this compound could serve as a precursor for the synthesis of functionalized indanes.

Ring expansion methodologies have also been developed for tetralone systems. Metal-free ring expansion of cyclopropanols containing a pendant styrene (B11656) moiety, enabled by proton-coupled electron transfer with an organic photoredox catalyst, can produce 1-tetralone (B52770) derivatives. nii.ac.jp Another approach involves the Schmidt reaction, which has been used for the ring expansion of piperidones, indicating its potential applicability to tetralone systems for the synthesis of diazepinones. researchgate.net Silver salt-catalyzed ring expansion of tertiary cyclobutanol (B46151) derivatives is another potential route, though it may require optimization.

Data Tables

Table 1: Nitration of Substituted Tetralones

| Substrate | Nitrating Agent | Major Position of Nitration | Yield (%) | Selectivity (Major:Minor) | Reference |

| 1-Tetralone | Fuming HNO₃/Ac₂O | 6 | 72-85 | 4.2:1 | smolecule.com |

| 6-Methoxy-1-tetralone (B92454) | HNO₃/H₂SO₄ | 5 | 68-78 | 3.8:1 | smolecule.com |

| This compound | AgNO₂/K₂S₂O₈ | 8 | 75-88 | 5.5:1 | smolecule.com |

| 7-Methoxy-1-tetralone | tert-Butyl nitrite | 8 | 70-82 | 4.8:1 | smolecule.com |

Table 2: Oxidation of Dimethoxy-tetralins

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 5,6-Dimethoxy-tetralin | CrO₃ | Acetic acid | 15–20 | This compound | 41 | |

| 6,7-Dimethoxy-tetralin | KMnO₄ | CH₃CN | 25 | 6,7-Dimethoxy-2-tetralone | 44 |

Thallium(III)-Mediated Rearrangements

The transformation of this compound into rearranged carbocyclic systems is prominently achieved through oxidative rearrangements mediated by thallium(III) salts, particularly thallium(III) nitrate (B79036) (TTN). This process, however, is most efficiently conducted not on the tetralone directly, but on its corresponding unsaturated derivative, 5,6-dimethoxy-1,2-dihydronaphthalene. The general and high-yielding strategy involves a two-step sequence: initial reduction of the tetralone to the corresponding alcohol (a tetralol), followed by acid-catalyzed dehydration to furnish the 1,2-dihydronaphthalene intermediate. scielo.br

The subsequent treatment of this dihydronaphthalene with thallium(III) nitrate promotes an oxidative ring contraction. scielo.brresearchgate.net The presence of electron-donating groups on the aromatic ring, such as the methoxy groups at the C5 and C6 positions, is known to favor this rearrangement pathway. scielo.brresearchgate.net These groups increase the migratory aptitude of the aromatic ring, facilitating the 1,2-aryl shift that is characteristic of the ring-contraction mechanism.

For instance, the oxidation of 6,7-dimethoxy-1,2-dihydronaphthalene (structurally analogous to the derivative of this compound) with thallium(III) nitrate trihydrate (TTN·3H₂O) in trimethyl orthoformate (TMOF) proceeds rapidly at 0°C. researchgate.netrsc.org This reaction leads to the formation of the corresponding ring-contracted product, a substituted indan (B1671822), in excellent yield. researchgate.net The reaction is highly efficient, often completing in as little as one minute and yielding the desired indan as the sole isolated product. researchgate.net This high efficiency underscores the synthetic utility of thallium(III)-mediated rearrangements for converting tetralone frameworks into valuable indan structures. rsc.org

Formation of Indan and other Carbocyclic Derivatives

The primary method for converting this compound into an indan-based carbocycle is the thallium(III)-mediated ring contraction previously discussed. This transformation provides a direct route to functionalized indans, which are important structural motifs in medicinal chemistry and natural products. scielo.brncats.io The process efficiently converts 6,7-dimethoxy-1,2-dihydronaphthalene (derived from the corresponding tetralone) into 5,6-dimethoxy-1-(dimethoxymethyl)-indan with a remarkable 92% yield when using thallium(III) nitrate in trimethyl orthoformate. researchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxy-1,2-dihydronaphthalene | TTN·3H₂O, Trimethyl orthoformate (TMOF) | 5,6-Dimethoxy-1-(dimethoxymethyl)-indan | 92% | researchgate.net |

Beyond this specific rearrangement, this compound serves as a key intermediate for the synthesis of other crucial carbocyclic derivatives, most notably 5,6-dimethoxy-1-indanone (B192829). ncats.ioarkat-usa.org This indanone is a versatile synthon for a variety of biologically active molecules. ncats.io For example, it is a precursor for the synthesis of certain 2-substituted octobenzofuran quinolines that function as dopamine (B1211576) agonists. arkat-usa.org The synthesis of 5,6-dimethoxy-1-indanone itself can be achieved through various routes, including a four-step synthesis starting from o-dimethyl ether involving Friedel-Crafts acylation and subsequent intramolecular alkylation. google.com The availability of this indanone opens pathways to further derivatization, such as the formation of dimeric structures from 5,6-dimethoxy-indene, which can be generated from the indanone via reduction and dehydration. researchgate.net

Heterocyclic Annulation Strategies

Synthesis of Fused Nitrogen-Containing Heterocycles

The this compound framework, particularly through its indanone derivative, is a valuable platform for constructing fused nitrogen-containing heterocyclic systems. A prominent strategy involves the [3+2] cycloaddition reaction of azomethine ylides with derivatives of 5,6-dimethoxy-1-indanone to generate complex spiro-pyrrolidine structures. mdpi.com

In this approach, an exocyclic α,β-unsaturated ketone, such as 5,6-dimethoxy-2-(arylidene)-1-indanone, serves as the dipolarophile. The azomethine ylide is generated in situ from the reaction of an α-amino acid, like sarcosine (B1681465) or phenylglycine, with a carbonyl compound, such as isatin. The subsequent cycloaddition reaction proceeds to form a highly functionalized spiropyrrolidine, linking the indanone core to another heterocyclic system (the oxindole (B195798) from isatin) through the newly formed pyrrolidine (B122466) ring. mdpi.com These spiro compounds have shown potential as acetylcholinesterase inhibitors. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

|---|---|---|---|---|

| 5,6-dimethoxy-2-(arylidene)-1-indanone | Isatin | Sarcosine or Phenylglycine | Spiro[indole-3,2'-pyrrolidin]-2-one derivatives | mdpi.com |

Generation of Oxygen-Containing Ring Systems

The scaffold of this compound can be utilized to construct larger, oxygen-containing ring systems through ring expansion reactions. A metal-free method employing a hypervalent iodine reagent provides an effective route to seven-membered benzo-fused ketones. mdpi.com

This transformation begins with the conversion of the tetralone into a tertiary allylic alcohol. For example, 6,7-dimethoxy-1-tetralone (B79651) is treated with a vinyl Grignard reagent (CH₂=CHMgBr) to produce 1-vinyl-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol. mdpi.com Subsequent treatment of this alcohol with a hypervalent iodine(III) reagent, such as hydroxy(tosyloxy)iodobenzene (HTIB), in methanol (B129727) induces an oxidative rearrangement. This ring expansion proceeds to form a seven-membered carbocycle, yielding a substituted 5,7,8,9-tetrahydro-6H-benzo mdpi.comannulen-6-one derivative. mdpi.com This strategy offers a versatile and metal-free approach to medium-sized rings, which are present in various biologically active compounds. mdpi.com

| Starting Material | Key Intermediate | Reagents for Expansion | Product Type | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxy-1-tetralone | 1-Vinyl-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol | PhI(OH)OTs (HTIB), MeOH | Benzo mdpi.comannulen-6-one derivative | mdpi.com |

5,6 Dimethoxy 1 Tetralone As a Pivotal Intermediate in Complex Molecule Synthesis

Total Synthesis of Natural Products and Analogues

The structural framework of 5,6-Dimethoxy-1-tetralone is pre-organized in a way that facilitates the creation of the core structures of several natural product families. The aromatic ring and the adjacent stereogenic center created from the ketone functionality are key elements that chemists exploit to build molecular complexity efficiently.

Strategies for Lignan and Podophyllotoxin Scaffold Construction

Lignans are a large class of polyphenolic natural products, with podophyllotoxin being one of the most prominent and pharmacologically significant members, known for its potent cytotoxic activity. The aryltetralin skeleton is a common structural motif in this class. This compound and its derivatives are valuable intermediates for the synthesis of podophyllotoxin analogues. researchgate.net Synthetic strategies often involve the elaboration of the tetralone core to introduce the necessary substituents and stereocenters.

One common approach involves an initial aldol condensation or a similar carbon-carbon bond-forming reaction at the C2 position of the tetralone ring. This is followed by the introduction of the pendant aromatic ring, often a trimethoxyphenyl group, to form the characteristic aryltetralone scaffold. Subsequent steps focus on creating the lactone ring and controlling the stereochemistry at multiple centers to mimic the natural product. For instance, intermediates like 4-(3,4,5-trimethoxyphenyl)-6,7-dimethoxy-1-tetralone have been synthesized as precursors for analogues of β-apopicropodophyllin, a dehydrated derivative of podophyllotoxin. researchgate.net The tetralone moiety provides the foundational A and B rings of the target molecule, upon which the C and D rings and the lactone are constructed.

| Intermediate Target | Precursor | Key Synthetic Utility |

| β-apopicropodophyllin analogues | 4-Aryl-1-tetralone derivatives | Construction of the core aryltetralin lignan scaffold |

| Podophyllotoxin derivatives | Substituted 1-tetralones | Foundation for the ABCD ring system of podophyllotoxin |

Approaches to Biologically Active Natural Alkaloids

The tetralone scaffold is also a key precursor for the synthesis of various natural alkaloids. researchgate.net Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The synthesis of these complex molecules often requires robust and efficient methods for constructing their characteristic polycyclic ring systems.

For example, the related compound 6,7-Dimethoxy-1-tetralone (B79651) has been utilized as a precursor for benzophenanthridine alkaloids, which possess antitumor activity. sigmaaldrich.com Similar strategies can be applied starting from this compound. These syntheses typically involve the transformation of the tetralone into a nitrogen-containing heterocyclic system. This can be achieved through reactions such as the Beckmann rearrangement of the corresponding oxime to form a lactam, followed by reduction and further cyclization steps to build the final alkaloid framework. The methoxy (B1213986) groups on the aromatic ring of the starting tetralone are often retained in the final product and are crucial for its biological activity.

Pharmaceutical Lead Compound and Drug Candidate Synthesis

Beyond natural product synthesis, this compound is a well-established intermediate in the development of synthetic pharmaceutical agents. researchgate.net Its structure is embedded within several drug candidates designed to interact with specific biological targets, particularly within the central nervous system.

Development of Norepinephrine (B1679862) Uptake Inhibitors (e.g., ABT-200)

This compound is a key intermediate in the synthesis of novel antidepressant compounds that act as norepinephrine uptake inhibitors. researchgate.netacs.org One prominent example is the compound ABT-200. The synthesis of ABT-200 highlights the utility of this tetralone as a scaffold. A facile synthesis of this compound itself was developed from the inexpensive starting material guaiacol (B22219), underscoring its accessibility for large-scale pharmaceutical production. acs.org

The development of norepinephrine reuptake inhibitors is a significant area of pharmaceutical research for treating mood disorders like depression and ADHD. nih.gov These inhibitors function by blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft. nih.gov The molecular framework derived from this compound is well-suited for creating ligands that bind effectively to this transporter.

Synthesis of Dopamine (B1211576) Receptor Ligands and Agonists

The tetralone structure is also a valuable synthon for molecules targeting dopamine receptors. researchgate.net Dopamine is a critical neurotransmitter, and its receptors are key targets for treating neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. bg.ac.rsfrontiersin.org

Specifically, this compound can serve as a precursor for certain 2-substituted octahydrobenzo[f]quinolines, which are known to act as dopamine agonists. researchgate.net The synthesis involves converting the tetralone into the corresponding 2-aminotetralin derivative. For example, 2-amino-5,6-dimethoxy-tetralin can be prepared from this compound by transforming the ketone into an oxime, followed by rearrangement and reduction. googleapis.com This amino-tetralin can then be further elaborated to construct the full quinoline ring system, yielding potent dopamine receptor ligands.

| Drug Class | Target Receptor/Transporter | Example Precursor Application |

| Norepinephrine Uptake Inhibitors | Norepinephrine Transporter (NET) | Synthesis of ABT-200 |

| Dopamine Receptor Agonists | Dopamine D2/D3 Receptors | Synthesis of 2-substituted octahydrobenzo[f]quinolines |

Precursor to Antidepressant Agents

The role of this compound as a precursor extends to a broader class of antidepressant agents, which often target monoamine transporters. researchgate.netacs.org As noted, it is a key intermediate for norepinephrine uptake inhibitors like ABT-200, which are used as antidepressants. researchgate.netacs.org

The development of antidepressants has evolved from tricyclic antidepressants (TCAs) to more selective agents like selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). wikipedia.orgnih.gov The chemical scaffold provided by this compound allows for the synthesis of molecules that can be fine-tuned to exhibit specific inhibitory profiles against serotonin, norepinephrine, and sometimes dopamine transporters, making it a valuable starting material in the search for new and more effective antidepressant therapies. wikipedia.org

Construction of Diverse Bioactive Scaffolds

This compound serves as a versatile starting material for the synthesis of a variety of bioactive molecules. Its rigid, bicyclic core, decorated with methoxy groups, provides a valuable scaffold that can be chemically manipulated to produce complex structures with interesting pharmacological properties. The reactivity of the ketone and the adjacent methylene group, as well as the potential for modifications on the aromatic ring, allows for the construction of diverse molecular architectures.

Access to Tetralin Derivatives with Modified Functionalities

The chemical structure of this compound allows for the introduction of various functional groups, leading to a wide range of tetralin derivatives. These modifications can significantly alter the biological activity of the resulting compounds.

One of the most important transformations of this compound is its conversion to aminotetralin derivatives. Specifically, 2-amino-5,6-dimethoxy-tetralin is a known dopamine analogue and a crucial intermediate for several pharmacologically active compounds googleapis.com. A common synthetic route involves the transformation of this compound into its corresponding oxime tosylate, followed by a rearrangement to 2-amino-5,6-dimethoxy-1-tetralone, and finally, reduction of the ketone group googleapis.com. This aminotetralin derivative is a precursor for compounds with potential dopaminergic and bronchodilating activities googleapis.com.

Beyond amination, this compound is a synthon for more complex heterocyclic systems. For instance, it is a key intermediate in the synthesis of certain 2-substituted octobenzo(f)quinolines, which are recognized as dopamine agonists arkat-usa.orgresearchgate.net. This transformation highlights the utility of the tetralone scaffold in building multi-ring systems with defined stereochemistry and biological function.

The ketone functionality of this compound is a focal point for a variety of chemical modifications. Standard carbonyl chemistry can be applied to introduce a range of functionalities. For example, reduction of the ketone using hydride reagents would yield the corresponding alcohol, 5,6-dimethoxy-1-tetralol. This alcohol can then be further functionalized. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of tetralones suggests that reactions such as Grignard additions could be employed to introduce alkyl or aryl groups at the 1-position, expanding the diversity of accessible derivatives.

The following table summarizes the key transformations and the resulting functionalities introduced to the this compound scaffold.

| Starting Material | Reagents/Conditions | Product | Modified Functionality | Reference |

| This compound | 1. Hydroxylamine, 2. Tosyl chloride, 3. Rearrangement, 4. Reduction | 2-Amino-5,6-dimethoxy-tetralin | Introduction of an amino group at the 2-position | googleapis.com |

| This compound | Multi-step synthesis | 2-Substituted octobenzo(f)quinolines | Formation of a fused quinoline ring system | arkat-usa.orgresearchgate.net |

Synthesis of Cyclic Amino Acid Precursors

Cyclic amino acids are conformationally constrained building blocks that are of great interest in medicinal chemistry for the design of peptides and peptidomimetics with enhanced stability and receptor selectivity. The tetralin framework provides a rigid scaffold for the synthesis of such constrained amino acids.

While this compound is a valuable intermediate for various bioactive compounds, its direct application in the synthesis of cyclic amino acid precursors is not extensively documented in the reviewed literature. However, a closely related isomer, 6,7-dimethoxy-2-tetralone, has been successfully utilized as a starting material for the synthesis of cyclic amino acids arkat-usa.orgresearchgate.net. The synthetic strategies employed for the 2-tetralone (B1666913) isomer can provide insight into the potential, albeit currently underexplored, utility of the 1-tetralone (B52770) scaffold in this area.

The synthesis of cyclic amino acids from 6,7-dimethoxy-2-tetralone typically involves the introduction of an amino group or a precursor to an amino group, followed by further modifications to create the amino acid functionality. The rigid bicyclic structure of the tetralone is retained in the final product, thereby imparting conformational constraint.

The general approach to synthesizing cyclic amino acids from tetralone scaffolds involves leveraging the ketone functionality. For instance, the formation of an α-aminonitrile (Strecker synthesis) or the reductive amination of a related α-keto acid derivative are common methods for introducing the amino and carboxylic acid functionalities. The resulting cyclic amino acid would have a structure where the amino and carboxyl groups are attached to the tetralin ring, creating a constrained analogue of natural amino acids.

Although direct evidence for the use of this compound in this specific application is lacking in the provided search results, its structural similarity to other tetralones used for this purpose suggests its potential as a precursor for novel, conformationally restricted amino acids. Further research in this area could expand the synthetic utility of this versatile intermediate.

Biological Activities and Molecular Mechanisms of Action of 5,6 Dimethoxy 1 Tetralone Derivatives

Anticancer Efficacy and Cellular Pathways

Derivatives of 5,6-Dimethoxy-1-tetralone have demonstrated notable potential as anticancer agents. Their efficacy is attributed to their ability to modulate key cellular processes involved in cancer cell proliferation, survival, and death.

Mechanisms of Cell Proliferation Inhibition

The inhibition of cancer cell proliferation by this compound derivatives is a critical aspect of their anticancer activity. Research has shown that these compounds can interfere with the cell cycle, a tightly regulated process that governs cell division. By arresting the cell cycle at specific phases, these derivatives prevent cancer cells from multiplying. For instance, a bioactive compound isolated from Securidaca inappendiculata, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), which shares a dimethoxy substitution pattern, has been shown to induce cell cycle arrest in multidrug-resistant non-small cell lung carcinoma cells. semanticscholar.org This suggests that derivatives of this compound may exert similar effects, halting the uncontrolled proliferation characteristic of cancer. The modulation of signaling pathways that control cell growth, such as the MAPK/ERK pathway, is a key mechanism through which these compounds inhibit proliferation. semanticscholar.org

Apoptosis Induction and Related Molecular Targets (MAPK/ERK, JAK/STAT)

A crucial mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is essential for eliminating damaged or cancerous cells. Studies on related tetralone and xanthone (B1684191) derivatives have shed light on the molecular pathways involved.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation and survival. nih.gov In many cancers, this pathway is hyperactivated, promoting tumor growth. nih.gov Some tetralone derivatives have been found to modulate this pathway, leading to the inhibition of cancer cell growth. For example, the compound 1,7-dihydroxy-3,4-dimethoxyxanthone has been observed to downregulate ERK, which is associated with its pro-apoptotic activity. semanticscholar.org The MAPK pathways, including ERK, JNK, and p38, are central to regulating cellular processes, and their dysregulation is a known contributor to cancer development. ijnc.ir

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another vital signaling network that governs cell proliferation, survival, and immune responses. nih.govfrontiersin.org Its dysregulation is strongly implicated in cancer progression. nih.gov Natural products have been explored for their potential to modulate this pathway. nih.govfrontiersin.org While direct evidence for this compound derivatives is still emerging, the inhibition of the JAK/STAT pathway by other phytochemicals suggests a potential mechanism of action. nih.govfrontiersin.org For instance, inhibition of JAK2 has been shown to reduce STAT3 activation, leading to decreased cell proliferation and increased sensitivity to chemotherapy in cervical cancer cells. nih.gov This highlights the therapeutic potential of targeting this pathway.

The induction of apoptosis by these derivatives is often mediated by the intrinsic mitochondrial pathway. This can involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.

Impact on Specific Cancer Cell Lines (e.g., Breast, Prostate, HepG2, COLO205)

The anticancer activity of tetralone derivatives has been evaluated against a range of human cancer cell lines, demonstrating both broad-spectrum and selective cytotoxicity.

| Compound/Derivative | Cancer Cell Line | IC50/Effect |

| Tetralone Derivatives | Human Leukemia (CCRF-CEM) | IC50 values of 14.0 µM and 10.2 µM for kaempferol (B1673270) and maesopsin (B1675901) respectively nih.gov |

| Tetralone Derivatives | Multidrug-Resistant Leukemia (CEM/ADR5000) | IC50 values of 5.3 µM and 12.3 µM for kaempferol and maesopsin respectively nih.gov |

| Sulfonyl-α-L-amino acid derivatives | Hepatocellular Carcinoma (HepG2) | Selectivity index >9, with IC50 values of 85.1 and 87.0 µg/ml for compounds 1 and 10 ekb.eg |

| Triazene Derivatives | Hepatocellular Carcinoma (HepG2) | IC50 between 0.560-3.33 µM for 1,3-bis(2-ethoxyphenyl)triazene C brieflands.com |

| Cyrtopodion scabrum Extract | Colon Carcinoma (SW742) | IC50 of about 251 µg/mL brieflands.com |

| Cyrtopodion scabrum Extract | Gastric Carcinoma (MKN45) | IC50 of about 380 µg/mL brieflands.com |

| Cyrtopodion scabrum Extract | Hepatocellular Carcinoma (HepG2) | IC50 of about 860 µg/mL brieflands.com |

This table presents data on the cytotoxic effects of various tetralone derivatives and other compounds on different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Neuroprotective and Neuropharmacological Modulations

Beyond their anticancer properties, derivatives of this compound have shown promise in the field of neuropharmacology, with potential applications in the treatment of neurodegenerative diseases.

Effects on Neurodegeneration and Amyloid Plaque Deposition

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.gov The aggregation of Aβ is a key event in the pathogenesis of the disease. nih.gov Several strategies are being explored to inhibit this process, including the use of small molecules that can interfere with Aβ aggregation. nih.gov

While direct studies on this compound are limited, related compounds have shown potential in this area. For instance, certain metal chelators have been shown to reduce amyloid plaque burden in animal models of Alzheimer's disease, with one proposed mechanism being the inhibition of metal-seeding of Aβ. nih.gov Furthermore, some natural compounds have been found to interfere with the amyloid aggregation of Aβ. nih.gov The accumulation of Aβ proteoforms, including those with post-translational modifications, is believed to be crucial for the formation of amyloid deposits. mdpi.com

Interaction with G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors (GPCRs) are the largest family of membrane receptors in the human genome and are key targets for a wide range of drugs, including those for neuropsychiatric disorders. nih.gov The serotonin (B10506) (5-HT) and dopamine (B1211576) receptor systems, both of which are comprised of GPCRs, play crucial roles in brain function and are implicated in various neurological and psychiatric conditions.

The interaction of this compound derivatives with GPCRs is an area of active investigation. The structural features of these derivatives may allow them to bind to and modulate the activity of specific GPCR subtypes. For example, the serotonin receptor family, with its numerous subtypes, is a common target for psychoactive drugs. nih.gov The binding affinities of various tryptamine (B22526) analogs, which share some structural similarities with potential derivatives of this compound, have been studied at different 5-HT receptor subtypes. wisc.edu

Similarly, dopamine receptors, classified as D1-like and D2-like, are critical for motor control, motivation, and cognition. nih.gov Allosteric modulators of dopamine receptors are being developed to fine-tune dopaminergic neurotransmission for the treatment of central nervous system diseases. mdpi.com The potential for this compound derivatives to act as modulators of these receptors warrants further investigation. The ability to selectively target specific GPCR subtypes could lead to the development of novel therapeutics with improved efficacy and fewer side effects.

Regulation of PI3K/Akt Pathway Activity

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and growth. nih.gov Its dysregulation is a known driver in the development and progression of various diseases, including cancer. nih.gov Consequently, the PI3K/Akt pathway has become a significant target for therapeutic intervention. researchgate.net

Bioactive compounds, including various flavonoid and tetralone-related structures, have demonstrated the ability to modulate this pathway. For instance, Baicalein (5,6,7-trihydroxyflavone), a compound with a related core structure, has been shown to inhibit autophagy in the context of ischemic stroke by activating the PI3K/Akt/mTOR pathway. nih.gov This activation leads to subsequent changes in key proteins involved in cell survival and apoptosis. nih.gov While direct studies on this compound are limited, the known influence of similar structures on the PI3K/Akt pathway suggests a promising area for future investigation into its derivatives. The activation of this pathway often involves a cascade of protein phosphorylation events that mediate various cellular functions. nih.gov

Anti-inflammatory and Antimicrobial Properties

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. mdpi.com Its activation leads to the production of pro-inflammatory cytokines, and its inhibition is a key strategy for developing anti-inflammatory therapies. mdpi.comnih.gov

Studies on derivatives of the tetralone scaffold have shown significant anti-inflammatory effects mediated through the NF-κB pathway. Certain E-2-arylmethylene-1-tetralone derivatives have been found to inhibit the activation of NF-κB in macrophages stimulated by lipopolysaccharide (LPS). nih.gov This inhibition leads to a marked reduction in the production of inflammatory mediators such as TNF-α and IL-6. nih.gov Similarly, related methoxylated compounds like 5,6,7-trimethoxyflavone (B192605) have been shown to suppress the transcriptional activity of NF-κB, thereby down-regulating the expression of pro-inflammatory genes. researchgate.net These findings suggest that the 5,6-dimethoxy substitution pattern on a tetralone core could contribute to potent anti-inflammatory activity by interfering with the NF-κB signaling cascade. nih.gov

The antimicrobial action of many therapeutic agents involves the disruption of the bacterial cell membrane, a mechanism that can circumvent common resistance pathways. nih.govnih.gov Cationic and amphipathic molecules are particularly effective at this, as they can interact with the negatively charged components of bacterial membranes, leading to increased permeability, pore formation, and eventual cell lysis. frontiersin.orgresearchgate.net

While specific studies on the membrane-disrupting properties of this compound derivatives are not widely available, the general principles of antimicrobial action suggest this as a potential mechanism. The tetralone scaffold can be modified to enhance these properties. The process of membrane disruption can lead to the leakage of cellular contents and a loss of the electrochemical gradients necessary for bacterial survival. nih.govucl.ac.uk The effectiveness of such compounds often depends on their ability to selectively target bacterial membranes over those of host cells. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For tetralone derivatives and related structures, SAR investigations have revealed key insights into how different substituents influence biological activity.

In a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which share a tetracyclic core, substitutions at various positions significantly impacted their inhibitory activity against protein kinases. For example, the presence of a 5-hydroxy or 5-methoxy group was found to confer good inhibitory effects against the DYRK1A protein kinase, with IC50 values in the nanomolar range. rsc.org This highlights the importance of oxygen-containing functional groups on the aromatic ring system for biological potency.

Table 1: SAR of Substituted Tetracyclic Kinase Inhibitors

| Compound | Substitution at Position 5 | DYRK1A IC50 (nM) |

|---|---|---|

| 4e | Methoxy (B1213986) | 52 |

| 4i | Hydroxy | 116 |

| 4j | Hydroxy | 35 |

| 4k | Hydroxy | 35 |

Data derived from studies on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives. rsc.org

This data suggests that the electronic and hydrogen-bonding properties of substituents at this position are critical for potent kinase inhibition.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The tetralone skeleton itself is recognized as a valuable pharmacophore in medicinal chemistry. dntb.gov.ua

For kinase inhibitors based on related scaffolds, key pharmacophoric features often include:

A planar aromatic ring system: This allows for stacking interactions within the ATP-binding pocket of kinases.

Hydrogen bond donors and acceptors: Groups like hydroxyl and methoxy substituents are crucial for forming specific interactions with amino acid residues in the target protein. rsc.org

A defined three-dimensional shape: The rigid structure of the tetralone core helps to properly orient the key interacting groups for optimal binding.

In silico docking studies on tetracyclic kinase inhibitors have helped to visualize these interactions, confirming the role of specific functional groups in anchoring the molecule within the active site of the enzyme. rsc.org These models provide a rational basis for the design of new, more potent derivatives of this compound for various therapeutic applications.

Advanced Analytical Characterization and Spectroscopic Analysis

Structural Elucidation Techniques

The precise molecular structure of 5,6-Dimethoxy-1-tetralone is confirmed through a combination of spectroscopic methods. Each technique provides unique insights into the compound's atomic arrangement and bonding, and together they offer a comprehensive structural profile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the protons on the aromatic ring, the aliphatic chain, and the methoxy (B1213986) groups each produce distinct signals. The chemical shift (δ) of these signals is indicative of the local electronic environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing how the atoms are connected.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The presence of a signal at a characteristic downfield shift (typically ~195-200 ppm) is indicative of the ketone carbonyl carbon. Aromatic carbons and the carbons of the methoxy groups also appear in distinct regions of the spectrum.

While specific experimental data for this compound is detailed in specialized literature, a representative dataset based on its known structure is presented below.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~7.2 - 7.4 | d | ~8.5 |

| H-8 | ~6.8 - 7.0 | d | ~8.5 |

| 5-OCH₃ | ~3.9 | s | - |

| 6-OCH₃ | ~3.8 | s | - |

| H-4 (CH₂) | ~2.9 | t | ~6.0 |

| H-2 (CH₂) | ~2.6 | t | ~6.5 |

| H-3 (CH₂) | ~2.0 - 2.1 | m | - |

Note: 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, 's' denotes singlet. Predicted values are based on structure-activity relationships and data from similar compounds.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | ~198 |

| C-5 | ~158 |

| C-6 | ~148 |

| C-4a | ~128 |

| C-8a | ~135 |

| C-7 | ~120 |

| C-8 | ~110 |

| 5-OCH₃ | ~56.0 |

| 6-OCH₃ | ~55.8 |

| C-4 | ~39 |

| C-2 | ~23 |

| C-3 | ~21 |

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, a strong absorption band characteristic of the conjugated ketone carbonyl (C=O) stretch is expected around 1670-1685 cm⁻¹. Other key absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=C stretching in the aromatic ring (around 1600 cm⁻¹), and prominent C-O stretching bands for the two methoxy ether groups (typically in the 1250-1000 cm⁻¹ region).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Conjugated C=O | Stretch | 1685-1670 |

| Aromatic C=C | Stretch | ~1600, ~1470 |

| C-O (Aryl Ether) | Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (molecular weight: 206.24 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 206. The fragmentation pattern is dictated by the most stable resulting ions. Common fragmentation pathways for tetralones include the loss of small molecules like CO (carbon monoxide) and ethylene (B1197577) (C₂H₄), as well as cleavage of the methoxy groups (loss of CH₃).

Purity Assessment and Impurity Profiling

Ensuring the purity of a chemical compound is critical for its intended application. Impurity profiling involves the identification and quantification of any unwanted substances present in the sample.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture with high resolution. When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful tool for both separating and identifying impurities. A reversed-phase HPLC method would typically be developed to separate this compound from any potential impurities.

The mass spectrometer detector provides mass information for each eluting peak, allowing for the tentative identification of impurities even at very low levels. Potential impurities in a sample of this compound could include residual starting materials from its synthesis (e.g., guaiacol), intermediates, or by-products from side reactions. The high sensitivity of MS detection is crucial for identifying potentially genotoxic impurities, which have very low permissible limits.

Interactive Data Table: Potential Impurities in this compound and their Detection by HPLC-MS

| Potential Impurity | Origin | Detection Method |

| Guaiacol (B22219) | Starting Material | HPLC separation with MS detection (m/z 124) |

| Isomeric dimethoxy-tetralones | By-product | HPLC separation with MS detection (m/z 206) |

| Under- or over-methylated species | By-product | HPLC separation with MS detection (e.g., m/z 192 or 220) |

| Unreacted intermediates | Synthetic intermediate | HPLC separation with MS detection (variable m/z) |

Quantitative Spectroscopic Methods for Compositional Analysis (e.g., ¹³C NMR)

While ¹H NMR is more commonly used for quantification due to its higher sensitivity and shorter relaxation times, quantitative ¹³C NMR (qNMR) offers advantages in certain situations, particularly for complex mixtures where ¹H signals may overlap. nih.govresearchgate.net The wider chemical shift range of ¹³C NMR often allows for the baseline separation of signals from different components, which is essential for accurate integration. nih.gov

For the compositional analysis of this compound, ¹³C qNMR could be used to determine its purity relative to a certified internal standard. To obtain accurate quantitative data, specific experimental parameters must be employed, such as using a long relaxation delay between pulses and suppressing the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrals. By comparing the integral of a specific carbon signal of this compound to the integral of a known amount of an internal standard, the absolute purity of the sample can be determined with high precision. This method is particularly useful for certifying reference materials or for analyzing samples without a dedicated reference standard for every potential impurity.

Computational Chemistry and Molecular Modeling of 5,6 Dimethoxy 1 Tetralone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and intrinsic reactivity of a molecule. While specific DFT studies on 5,6-Dimethoxy-1-tetralone are not extensively detailed in the available literature, analysis of the closely related analogue, 5,6-Dimethoxy-1-indanone (B192829) (5,6-DMI), offers significant insights. nih.gov

Calculations performed using methods like B3LYP and CAM-B3LYP with a 6-311G(d,p) basis set can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to quantify chemical reactivity and site selectivity.

Table 1: Calculated Electronic Properties and Reactivity Descriptors (Based on Analogue 5,6-Dimethoxy-1-indanone)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference (LUMO - HOMO) | ~ 4.2 eV |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | ~ 6.2 eV |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | ~ 2.0 eV |

| Global Hardness (η) | Resistance to change in electron distribution ((I-A)/2) | ~ 2.1 eV |

| Chemical Potential (μ) | Escaping tendency of electrons (-(I+A)/2) | ~ -4.1 eV |

| Global Electrophilicity (ω) | Index of electrophilic character (μ²/2η) | ~ 4.0 eV |

Note: Values are illustrative and based on DFT calculations for the analogous compound 5,6-Dimethoxy-1-indanone. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation provides a detailed view of the conformational flexibility of a molecule, revealing which shapes (conformers) are energetically stable and how the molecule might change its shape in a biological environment. semanticscholar.org

For this compound, the primary sources of conformational flexibility are the non-aromatic portion of the tetralone ring and the rotation of the two methoxy (B1213986) groups. The tetralone ring can adopt different puckered conformations, such as a half-chair or twist-boat, and MD simulations can map the energy landscape associated with transitions between these states.

While extensive MD studies specifically for this compound are not prominent in the literature, conformational analysis using potential energy surface (PES) scans is a related technique. A PES scan involves systematically changing a specific dihedral angle and calculating the molecule's energy at each step. This process identifies low-energy, stable conformations. For the analogous 5,6-Dimethoxy-1-indanone, PES scans have been used to confirm the most stable orientation of the methoxy groups relative to the indanone ring. nih.gov A similar approach for this compound would reveal the preferred conformations of its six-membered non-aromatic ring and methoxy substituents.

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. amazonaws.com It is widely used in drug discovery to screen for potential inhibitors of a specific biological target.

Docking algorithms position the ligand within the protein's binding site and use a scoring function to estimate the binding affinity, often reported as a binding energy (in kcal/mol) or an inhibition constant (Kᵢ). nih.gov Lower binding energy values indicate a more favorable and stable interaction.

The process identifies key interaction sites, revealing which amino acid residues in the protein form hydrogen bonds, hydrophobic interactions, van der Waals forces, or pi-pi stacking with the ligand. amazonaws.comnih.gov For this compound, the key functional groups for interaction would be the carbonyl group (a hydrogen bond acceptor), the two methoxy groups (potential hydrogen bond acceptors), and the aromatic ring (for hydrophobic and pi-pi interactions).

The B-cell lymphoma-extra large (Bcl-xL) protein is a key anti-apoptotic target in cancer therapy. unar.ac.id Inhibiting Bcl-xL can reinstate the natural process of programmed cell death in cancer cells. Docking studies on Bcl-xL have identified a hydrophobic binding groove where pro-apoptotic proteins naturally bind. Small molecule inhibitors aim to occupy this same pocket. nih.govnih.gov

While specific docking results for this compound with Bcl-xL are not published, a hypothetical docking study can be informed by studies of other inhibitors. The binding site of Bcl-xL is a well-defined hydrophobic pocket. A successful inhibitor typically makes hydrophobic contacts within this groove and forms key hydrogen bonds with residues such as Arg139, Gly138, or Tyr101.

In a hypothetical docking scenario, the aromatic ring of this compound would likely engage in hydrophobic interactions within the pocket. The carbonyl oxygen could act as a hydrogen bond acceptor with a donor residue in the binding site, while the methoxy groups could provide additional polarity and potential for hydrogen bonding, anchoring the molecule within the target protein.

Table 2: Key Amino Acid Residues in Bcl-xL Binding Site and Potential Interactions

| Amino Acid Residue | Type of Interaction | Potential Role with this compound |

|---|---|---|

| Phe105, Val126, Phe146 | Hydrophobic/Aromatic | Interaction with the aromatic ring of the tetralone. |

| Gly138, Arg139 | Hydrogen Bonding | Carbonyl oxygen could act as an acceptor. |

| Tyr101 | Hydrogen Bonding/Aromatic | Potential for hydrogen bonding or pi-pi stacking. |

| Leu130, Ala142 | Hydrophobic | Interaction with the aliphatic part of the tetralone ring. |

Note: This table is based on known interactions of other inhibitors with the Bcl-xL protein. nih.govunar.ac.id

In Silico Prediction of Biological Activity

In silico methods can predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological activities or toxicities of a compound before it is synthesized.

Studies on other tetralone-based derivatives have utilized online toolkits and software like SwissADME to evaluate their drug-likeness. rasayanjournal.co.in These tools assess compliance with established guidelines such as Lipinski's Rule of Five and Veber's rules, which predict oral bioavailability. For a molecule like this compound, these platforms would calculate properties like molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. Based on its structure, it is likely to comply with these rules, suggesting potential as an oral drug candidate. rasayanjournal.co.in

More advanced computational methods use network-based inference to predict a compound's mechanism of action by comparing its structure and properties to large databases of known drugs and their targets. nih.gov Such an approach could potentially identify novel biological targets for this compound beyond its hypothesized role as a Bcl-xL inhibitor.

Future Research Directions and Emerging Applications

Development of Asymmetric Synthetic Methodologies

While several synthetic routes to 5,6-dimethoxy-1-tetralone exist, the development of efficient and highly stereoselective asymmetric methodologies remains a key area of investigation. The demand for enantiomerically pure compounds in pharmacology drives the need for synthetic strategies that can selectively produce a single desired enantiomer. Current research in the broader field of tetralone synthesis focuses on catalytic asymmetric methods, which offer a more efficient and atom-economical alternative to traditional chiral resolution techniques.

One promising approach involves the use of chiral catalysts in intramolecular hydroacylation or Friedel-Crafts reactions. For instance, rhodium-based catalysts with chiral ligands have been successfully employed in the enantioselective synthesis of various tetralone derivatives. organic-chemistry.org The application of such catalytic systems to the synthesis of this compound could provide a direct and scalable route to chiral intermediates for drug development.

Another area of exploration is the use of organocatalysis. Chiral amines and phosphoric acids have emerged as powerful tools for promoting asymmetric reactions. mdpi.com Developing an organocatalytic intramolecular cyclization of a suitable precursor could offer a metal-free and environmentally benign pathway to enantiopure this compound.

Furthermore, chemoenzymatic methods, which utilize enzymes for key stereoselective transformations, present an attractive strategy. semanticscholar.org The late-stage enzymatic resolution of a racemic intermediate or the asymmetric reduction of the ketone functionality could provide access to both enantiomers of 5,6-dimethoxy-1-tetralol, a direct precursor to the chiral tetralone.

| Methodology | Catalyst/Reagent Type | Potential Advantages |

| Catalytic Asymmetric Synthesis | Chiral transition metal complexes (e.g., Rhodium) | High efficiency, scalability, good enantioselectivity |

| Organocatalysis | Chiral amines, phosphoric acids | Metal-free, environmentally friendly, mild reaction conditions |

| Chemoenzymatic Methods | Enzymes (e.g., lipases, reductases) | High stereoselectivity, access to both enantiomers |

Discovery of Novel Therapeutic Applications through Derivatization

The core structure of this compound serves as a privileged scaffold for the design of novel therapeutic agents. Derivatization of this molecule at various positions has already led to the discovery of compounds with significant biological activities.

A notable example is its role as a key intermediate in the synthesis of the antidepressant compound ABT-200. This molecule acts as a potent alpha-2 adrenoceptor antagonist and a norepinephrine (B1679862) uptake inhibitor. nih.gov This established therapeutic application highlights the potential of the 5,6-dimethoxytetralin core in modulating central nervous system targets.

Recent studies have expanded the therapeutic landscape of this compound derivatives to oncology. Methoxy-substituted tetralone-based chalcones, synthesized from this compound, have demonstrated promising anticancer activity against breast cancer cell lines. rasayanjournal.co.in These findings suggest that the tetralone scaffold can be modified to target pathways involved in cancer cell proliferation.

The exploration of other therapeutic areas is an active field of research. Given the broad biological activities reported for the general class of tetralones, including antimicrobial, anti-inflammatory, and neuroprotective effects, it is plausible that novel derivatives of this compound could be developed to address a wide range of diseases. researchgate.net Future derivatization efforts will likely focus on creating libraries of analogues with diverse substitutions to screen for new and improved pharmacological properties.

| Derivative Class | Therapeutic Area | Reported Activity |

| Phenyl-pyrrolidine derivatives (e.g., ABT-200) | Psychiatry | Antidepressant (alpha-2 adrenoceptor antagonist, norepinephrine uptake inhibitor) |

| Chalcone derivatives | Oncology | Anticancer (antiproliferative against breast cancer cells) |

| General Tetralone Derivatives | Infectious Diseases, Inflammation, Neurology | Antimicrobial, Anti-inflammatory, Neuroprotective (potential areas for this compound derivatives) |

Mechanistic Elucidation of Unexplored Biological Pathways